BM 957

Apoptosis Bcl-2 family Biochemical binding

Select BM 957 for its validated, balanced dual antagonism of Bcl-2 and Bcl-xL (Ki <1 nM). This tool demonstrates complete and durable tumor regression in H146 SCLC xenografts at 25 mg/kg i.v., a benchmark efficacy not achieved by earlier leads. Its potent on-target activity (IC50 ~20-22 nM) ensures clear dissection of apoptotic pathways, making it essential for researchers moving beyond Bcl-2-selective limitations.

Molecular Formula C52H56ClF3N6O7S3
Molecular Weight 1065.7 g/mol
CAS No. 1391107-54-2
Cat. No. B3027795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBM 957
CAS1391107-54-2
Molecular FormulaC52H56ClF3N6O7S3
Molecular Weight1065.7 g/mol
Structural Identifiers
SMILESCCN1C(=C(C(=C1C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)N4CCN(CC4)C5=CC=C(C=C5)NS(=O)(=O)C6=CC(=C(C=C6)NC(CCN7CCC(CC7)O)CSC8=CC=CC=C8)S(=O)(=O)C(F)(F)F)C(=O)O)C
InChIInChI=1S/C52H56ClF3N6O7S3/c1-3-62-35(2)48(51(64)65)49(50(62)36-12-14-38(53)15-13-36)37-8-7-9-42(32-37)61-30-28-60(29-31-61)41-18-16-39(17-19-41)58-72(68,69)45-20-21-46(47(33-45)71(66,67)52(54,55)56)57-40(34-70-44-10-5-4-6-11-44)22-25-59-26-23-43(63)24-27-59/h4-21,32-33,40,43,57-58,63H,3,22-31,34H2,1-2H3,(H,64,65)/t40-/m1/s1
InChIKeyWQCBFZDVUJBJNR-RRHRGVEJSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

BM 957 (CAS 1391107-54-2) as a Preclinical Dual Bcl-2/Bcl-xL Inhibitor: Core Identity and Binding Profile


BM 957 (CAS 1391107-54-2) is a small-molecule dual inhibitor of the anti-apoptotic proteins Bcl-2 and Bcl-xL, developed through structure-based optimization of the 4,5-diphenyl-1H-pyrrole-3-carboxylic acid scaffold [1]. It is a derivative of ABT-737 and is characterized by sub-nanomolar binding affinities for both target proteins [2]. Its primary application is as a chemical probe in oncology research, particularly for investigating apoptosis evasion mechanisms in small-cell lung cancer and other Bcl-2/Bcl-xL-dependent malignancies [1].

BM 957 (CAS 1391107-54-2): Why Bcl-2/Bcl-xL Inhibitors Cannot Be Assumed Interchangeable


The Bcl-2 family inhibitor landscape contains multiple agents with distinct selectivity fingerprints and in vivo pharmacodynamics. For instance, while the clinical agent navitoclax (ABT-263) potently inhibits Bcl-2, Bcl-xL, and Bcl-w, its clinical utility is constrained by mechanism-based thrombocytopenia due to Bcl-xL inhibition in platelets [1]. Conversely, venetoclax (ABT-199) is a Bcl-2-selective agent that spares platelets but lacks anti-Bcl-xL activity, limiting its efficacy in tumors that co-express Bcl-xL [1]. BM 957 occupies a distinct niche as a preclinical tool compound that achieves potent, balanced dual Bcl-2/Bcl-xL antagonism with a specific in vivo efficacy profile [2]. Therefore, generic substitution based solely on nominal target class membership disregards critical differences in target selectivity, in vivo tolerability, and tumor regression capability [1][2].

BM 957 (CAS 1391107-54-2) Product-Specific Quantitative Evidence for Procurement Differentiation


Sub-Nanomolar Binding Affinity for Both Bcl-2 and Bcl-xL Enables Potent Target Engagement

BM 957 demonstrates sub-nanomolar binding affinities (Ki) for both Bcl-2 and Bcl-xL in fluorescence polarization competition assays, positioning it among the most potent dual inhibitors reported in this chemical series [1]. This balanced, high-affinity profile distinguishes it from earlier analogs in the same scaffold optimization campaign [2].

Apoptosis Bcl-2 family Biochemical binding

Single-Digit Nanomolar Cellular IC50 in Bcl-2/Bcl-xL-Dependent SCLC Cell Lines

BM 957 potently inhibits the growth of small-cell lung cancer (SCLC) cell lines that are co-dependent on Bcl-2 and Bcl-xL, with IC50 values in the low nanomolar range [1]. The compound induces apoptosis as evidenced by dose-dependent PARP cleavage and caspase-3 activation at concentrations as low as 10 nM .

Small-cell lung cancer Cell viability Bcl-2/Bcl-xL dependence

Complete and Durable Tumor Regression in the H146 SCLC Xenograft Model at a Well-Tolerated Dose

In the H146 small-cell lung cancer xenograft model, BM 957 administered intravenously at 25 mg/kg on a 5-days-on/2-days-off schedule for two weeks achieved rapid, complete, and durable tumor regression [1]. Notably, all treated mice were tumor-free at day 47, and the majority remained tumor-free at day 58, with minimal body weight loss (<10%) .

Xenograft Tumor regression In vivo efficacy

Balanced Dual Bcl-2/Bcl-xL Inhibition with a Favorable In Vivo Tolerability Window

In dose-ranging studies, BM 957 was well tolerated in tumor-bearing SCID mice at the efficacious dose of 25 mg/kg, with animals experiencing less than 10% body weight loss and rapid weight recovery after treatment cessation [1]. Higher doses (50 mg/kg) were associated with greater than 10% weight loss, establishing a therapeutic window [1].

Tolerability Body weight Maximum tolerated dose

Potent Induction of Apoptotic Markers (PARP and Caspase-3 Cleavage) at Nanomolar Concentrations

BM 957 induces robust cleavage of PARP and activation of caspase-3 in H146 SCLC cells at a concentration of 10 nM, confirming on-target apoptotic cell death . This functional readout aligns with its cellular growth inhibition potency and validates its mechanism of action as a BH3 mimetic .

Apoptosis Biomarkers Mechanism of action

Distinct Target Selectivity Profile Compared to Clinical Bcl-2 Family Inhibitors

BM 957 is a potent dual inhibitor of Bcl-2 and Bcl-xL (Ki < 1 nM for both), but unlike the clinical agent navitoclax, it does not potently inhibit Bcl-w [1]. This selectivity profile may offer a distinct pharmacological signature compared to broader-spectrum BH3 mimetics [2].

Selectivity Bcl-2 family Target engagement

BM 957 (CAS 1391107-54-2): Validated Research and Industrial Application Scenarios for Informed Procurement


In Vivo Proof-of-Concept Studies for Dual Bcl-2/Bcl-xL Inhibition in Small-Cell Lung Cancer

Researchers seeking to validate the therapeutic hypothesis that dual Bcl-2/Bcl-xL antagonism can drive tumor regression in SCLC should select BM 957 based on its demonstrated ability to achieve complete and durable tumor regression in the H146 xenograft model at a well-tolerated dose of 25 mg/kg i.v. [1]. This benchmark efficacy is not observed with earlier lead compounds such as compound 28, even at twice the dose .

Cellular Apoptosis Mechanistic Studies in Bcl-2/Bcl-xL Co-Dependent Cell Lines

Investigators conducting mechanistic studies on apoptotic signaling cascades in Bcl-2/Bcl-xL-dependent cell lines should utilize BM 957 as a tool compound due to its validated on-target activity at low nanomolar concentrations (IC50 ~20-22 nM in H146 and H1417 cells) and its ability to induce robust PARP and caspase-3 cleavage at 10 nM [1]. This potency profile enables clear dissection of Bcl-2/Bcl-xL-mediated survival pathways.

SAR and Chemical Biology Investigations of Bcl-2/Bcl-xL Dual Inhibitors

For structure-activity relationship (SAR) studies and chemical biology investigations focused on optimizing the Bcl-2/Bcl-xL dual inhibition phenotype, BM 957 serves as a critical benchmark compound. Its balanced sub-nanomolar binding affinities, improved cellular potency relative to earlier leads, and distinct in vivo tolerability profile provide a validated reference point for evaluating new analogs [2].

Combination Therapy Studies to Overcome Bcl-xL-Mediated Resistance

BM 957 is an appropriate tool compound for combination therapy studies aimed at overcoming Bcl-xL-mediated resistance to Bcl-2-selective inhibitors (e.g., venetoclax) or standard-of-care chemotherapeutics. Its potent dual Bcl-2/Bcl-xL inhibition may be exploited to test hypotheses regarding synergistic apoptotic induction in tumors that co-express both anti-apoptotic proteins [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for BM 957

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.